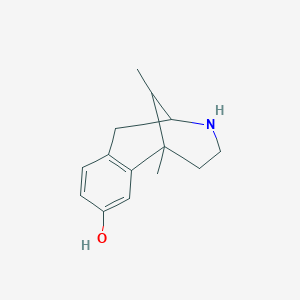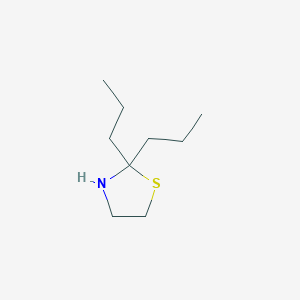
arsanylarsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: arsanylarsane can be synthesized through the reaction of arsenic trichloride (AsCl₃) with sodium borohydride (NaBH₄) in an aqueous medium. The reaction proceeds via the formation of arsane (AsH₃), which subsequently undergoes condensation to form diarsane. The reaction conditions typically involve maintaining a controlled temperature and pH to optimize yield and purity .
Industrial Production Methods: Industrial production of diarsane is less common due to its limited commercial applications. when required, it can be produced using similar synthetic routes as described above, with additional purification steps to ensure the removal of impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions: arsanylarsane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic oxides, such as arsenic trioxide (As₂O₃).
Reduction: It can be reduced to form arsane (AsH₃) under specific conditions.
Substitution: this compound can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products Formed:
Oxidation: Arsenic trioxide (As₂O₃)
Reduction: Arsane (AsH₃)
Substitution: Various substituted arsanes, depending on the reagents used.
Aplicaciones Científicas De Investigación
arsanylarsane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other arsenic-containing compounds.
Biology: Studied for its potential biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the semiconductor industry for the deposition of arsenic-containing films.
Mecanismo De Acción
The mechanism of action of diarsane involves its interaction with various molecular targets. In biological systems, diarsane can interact with thiol groups in proteins, leading to the formation of arsenic-thiol complexes. This interaction can disrupt protein function and lead to cellular toxicity. The pathways involved include the inhibition of enzyme activity and the induction of oxidative stress .
Comparación Con Compuestos Similares
Arsane (AsH₃): A simpler arsenic hydride with similar chemical properties.
Triarsane (As₃H₅): A higher homolog in the arsane series with different reactivity and stability.
Uniqueness: arsanylarsane is unique due to its intermediate position in the arsane series, exhibiting properties that are distinct from both arsane and triarsane. Its ability to undergo condensation reactions and form various substituted derivatives makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
15942-63-9 |
|---|---|
Fórmula molecular |
As2H4 |
Peso molecular |
153.875 g/mol |
Nombre IUPAC |
arsanylarsane |
InChI |
InChI=1S/As2H4/c1-2/h1-2H2 |
Clave InChI |
YASNYMOWPQKVTK-UHFFFAOYSA-N |
SMILES |
[AsH2][AsH2] |
SMILES canónico |
[AsH2][AsH2] |
Sinónimos |
Diarsine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methylenespiro[4.5]decane](/img/structure/B98373.png)
![3-Nitroimidazo[1,2-b]pyridazine](/img/structure/B98374.png)

![1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B98377.png)







